molecular formula C15H15N3O B15091390 1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone

1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone

Katalognummer: B15091390
Molekulargewicht: 253.30 g/mol
InChI-Schlüssel: CBRQHIYVMWBYCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone is a synthetic organic compound that features both an indoline and a pyridine moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone typically involves the following steps:

    Formation of the Indoline Moiety: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination.

    Coupling with Pyridine: The final step involves coupling the indoline derivative with a pyridine derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action of 1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-Aminoindolin-1-yl)-2-(pyridin-3-yl)ethanone
  • 1-(5-Aminoindolin-1-yl)-2-(pyridin-4-yl)ethanone
  • 1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)propanone

Uniqueness

1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C15H15N3O

Molekulargewicht

253.30 g/mol

IUPAC-Name

1-(5-amino-2,3-dihydroindol-1-yl)-2-pyridin-2-ylethanone

InChI

InChI=1S/C15H15N3O/c16-12-4-5-14-11(9-12)6-8-18(14)15(19)10-13-3-1-2-7-17-13/h1-5,7,9H,6,8,10,16H2

InChI-Schlüssel

CBRQHIYVMWBYCW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2=C1C=C(C=C2)N)C(=O)CC3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.